Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate
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Overview
Description
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the desired stereochemistry in the product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as benzoyl chloride and methylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as lipases, to achieve high enantioselectivity. These enzymes can catalyze the esterification or transesterification reactions required to form the desired product. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzamido group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers in biological molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoate
- Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
- Ethyl (2R,3S)-3-phenylglycidate
Uniqueness
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to interact selectively with chiral centers in biological molecules makes it particularly valuable in pharmaceutical research and development .
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl (2R,3S)-2-benzamido-3-phenylbutanoate |
InChI |
InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16+/m0/s1 |
InChI Key |
JSXFPMYQZNZLNU-XJKSGUPXSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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